1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one
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Overview
Description
1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is usually synthesized through the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
Fusion of Rings: The triazole and thiadiazine rings are then fused together through a series of cyclization reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolothiadiazines.
Scientific Research Applications
1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes.
Anticancer Activity: It exerts anticancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,3,4-Thiadiazoles: These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.
Uniqueness
1-[3-methyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one stands out due to its unique combination of a triazole and thiadiazine ring, which imparts distinct pharmacological properties and makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-[3-methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-4-13(23)16-15(11-7-6-8-12(9-11)22(25)26)21(14(24)5-2)20-10(3)18-19-17(20)27-16/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQTNWOYNMPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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